3,4-Epoxy-moxidectin

Analytical Method Validation Impurity Profiling Stability-Indicating HPLC

Standard USP/EP HPLC methods fail to resolve 3,4-epoxy-moxidectin from (23Z)-moxidectin, compromising impurity profiling accuracy. Our high-purity reference standard directly addresses this analytical gap: • Definitive HRMS identification via unique m/z 656.37952 signature, distinct from parent moxidectin (m/z 640.38412) and 23-keto-nemadectin (m/z 611.35684) • Validated for ICH Q1A forced degradation and stability studies under acid hydrolysis and thermal stress • Enables accurate quantification in API batch release and pharmacopoeial impurity testing per EP/USP monographs

Molecular Formula C37H53NO9
Molecular Weight 655.8 g/mol
Cat. No. B13842493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Epoxy-moxidectin
Molecular FormulaC37H53NO9
Molecular Weight655.8 g/mol
Structural Identifiers
SMILESCC1CC(=CCC2CC(CC3(O2)CC(=NOC)C(C(O3)C(=CC(C)C)C)C)OC(=O)C4C5C(O5)(C(C6C4(C(=CC=C1)CO6)O)O)C)C
InChIInChI=1S/C37H53NO9/c1-20(2)14-23(5)30-24(6)28(38-42-8)18-36(46-30)17-27-16-26(45-36)13-12-22(4)15-21(3)10-9-11-25-19-43-33-31(39)35(7)32(47-35)29(34(40)44-27)37(25,33)41/h9-12,14,20-21,24,26-27,29-33,39,41H,13,15-19H2,1-8H3/b10-9+,22-12+,23-14+,25-11+,38-28-/t21-,24-,26?,27-,29-,30+,31-,32+,33+,35-,36-,37+/m0/s1
InChIKeyNRMIMVNNJHFYQY-ZGEKGCJISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Epoxy-Moxidectin Reference Standard


3,4-Epoxy-moxidectin (CAS 1402163-94-3, C37H53NO9, MW 655.82 g/mol) is a macrocyclic lactone derivative and a well-characterized degradation impurity of the antiparasitic drug moxidectin [1]. It is formed via epoxidation at the C3-C4 position of the moxidectin backbone and is observed under various stress conditions [2]. Its primary utility lies in its role as an analytical reference standard and impurity marker in pharmaceutical and veterinary quality control applications .

Analytical Standard Well-characterized degradation impurity reference for moxidectin pharmaceutical QC
Method Support Enables resolution from co-eluting (23Z)-moxidectin in stability-indicating HPLC
Stability Context Key marker for acid-catalyzed degradation pathway studies per ICH Q1A

3,4-Epoxy-Moxidectin: Generic Substitution Risks


Generic substitution of 3,4-epoxy-moxidectin with other moxidectin-related impurities or the parent compound is not analytically sound. This specific epoxide exhibits unique chromatographic behavior, co-eluting with (23Z)-moxidectin in standard USP/EP methods, which necessitates its use as a discrete, well-characterized reference standard to achieve accurate separation and quantification [1]. Its distinct mass spectrometric signature (m/z 656.37952) and thermodynamic properties (ΔH° = -11076.99 J/mol) are critical for unambiguous identification and stability assessment, differentiating it from closely related analogs like 23-keto-nemadectin or other moxidectin epoxides [2]. Using an unqualified alternative or relying on the parent compound's profile introduces significant risk of false positives, inaccurate purity assessment, and compromised regulatory compliance in pharmaceutical quality control workflows.

Chromatographic co-elution Co-elutes with (23Z)-moxidectin in standard USP/EP methods; generic impurity standards may not resolve this critical pair
Unique mass fingerprint Distinct m/z 656.37952 cannot be replicated by parent moxidectin or alternative degradation impurities
Thermodynamic behavior Retention enthalpy differs significantly from related impurities; unqualified alternatives may compromise temperature-dependent method robustness

3,4-Epoxy-Moxidectin: Key Differentiation Evidence


Co-Elution with (23Z)-Moxidectin

The target compound 3,4-epoxy-moxidectin co-elutes with (23Z)-moxidectin (EP Impurity L) in the standard HPLC methods prescribed by the United States Pharmacopeia (USP) and European Pharmacopoeia (EP), rendering accurate quantification of either impurity impossible without an optimized method and a specific reference standard. This is a critical failure mode in routine quality control, directly impacting drug substance purity assessment and safety evaluation [1].

Co-Elution Challenge
Head-to-head
Co-elutes with (23Z)-moxidectin in USP/EP standard HPLC methods
Supports method development for impurity resolution
Requires specific reference standard for accurate separation
Analytical Method Validation Impurity Profiling Stability-Indicating HPLC

Unique Mass Spectrometric Signature

3,4-Epoxy-moxidectin possesses a distinct molecular ion peak at m/z 656.37952, as determined by FT-ICR MS analysis, differentiating it from the parent moxidectin (m/z 640.38412) and the alternate degradation product 23-keto-nemadectin (m/z 611.35684) . This accurate mass difference (+16 Da relative to moxidectin) corresponds to the incorporation of one oxygen atom, confirming the epoxide structure.

Mass Signature
Data to verify
m/z 656.37952
Supports unambiguous identification in complex mixtures
FT-ICR MS context; source-specific review recommended
LC-HRMS Impurity Identification Structure Elucidation

Distinct Retention Enthalpy

3,4-Epoxy-moxidectin exhibits a significantly more negative retention enthalpy (ΔH°) of -11076.99 J/mol compared to moxidectin (-8584.37 J/mol) and (23Z)-moxidectin (Impurity L, -9459.50 J/mol), as derived from van't Hoff plots in reversed-phase HPLC [1]. This indicates a stronger temperature dependence of retention for the epoxide impurity.

Retention Enthalpy
Head-to-head
ΔH° = -11076.99 J/mol
Supports temperature-dependent separation review
van't Hoff plot context; reversed-phase HPLC
Chromatographic Thermodynamics Method Development Stability Analysis

Acid Hydrolysis Degradant

3,4-Epoxy-moxidectin is identified as a major degradation product specifically formed under acidic hydrolysis conditions of moxidectin, as confirmed by isolation and comprehensive NMR characterization . This contrasts with the behavior of 23-keto-nemadectin, which was observed to a lesser extent after oxidation and acid hydrolysis . Furthermore, the epoxy derivative was not identified under the acidic degradation conditions used in a separate study, highlighting that its formation is condition-dependent and requires a specific reference standard for accurate monitoring [1].

Degradation Pathway
Class-level
Major acid hydrolysis degradant; RRT = 1.2
Supports stability-indicating method context
Condition-dependent formation; may vary across stress studies
Forced Degradation Studies Stability Testing Degradation Pathway Elucidation

Isolation and Structural Confirmation

3,4-Epoxy-moxidectin was successfully isolated and purified from stressed moxidectin samples using semi-preparative HPLC, and its structure was unambiguously confirmed via comprehensive NMR spectroscopy, distinguishing it from other co-occurring epoxides like 14,15-epoxide and 26,27-epoxide [1]. This confirms its identity and purity, providing a benchmark for analytical reference standards.

Structural Confirmation
Class-level
Isolated via semi-prep HPLC; NMR-confirmed 3,4-epoxide
Supports identity benchmark for reference standard
Qualitative structural distinction from other epoxides
Semi-Preparative HPLC NMR Characterization Impurity Isolation

3,4-Epoxy-Moxidectin Application Scenarios


Stability-Indicating HPLC Method Development

Procurement of a high-purity 3,4-epoxy-moxidectin reference standard is essential for developing and validating improved HPLC methods that overcome the co-elution challenge with (23Z)-moxidectin, as demonstrated by Huang et al. [1]. This standard enables accurate peak identification, system suitability testing, and quantification of this critical degradation impurity in stability samples and bulk API batches, ensuring compliance with ICH Q1A and pharmacopoeial requirements.

LC-HRMS Impurity Identification

The unique accurate mass of 3,4-epoxy-moxidectin (m/z 656.37952) serves as a definitive marker for LC-HRMS-based impurity profiling. Laboratories can use this compound as a reference standard to unambiguously identify and confirm the presence of this specific epoxide degradation product in stressed samples or during routine batch release testing, as validated by Srivastava et al. .

Forced Degradation Studies

Given its formation under acid hydrolysis and thermal stress, 3,4-epoxy-moxidectin is a key marker for stability assessment. Its use as a reference standard is mandated for forced degradation studies conducted according to ICH Q1A guidelines to map degradation pathways and establish shelf-life specifications for moxidectin-containing formulations, as outlined by Tian et al. [2].

Pharmacopoeial Impurity Qualification

As a known impurity listed in moxidectin monographs, 3,4-epoxy-moxidectin is a required reference material for pharmacopoeial testing. Accredited laboratories and API manufacturers must procure this specific standard to ensure their methods are capable of resolving it from other impurities, particularly (23Z)-moxidectin, to meet EP and USP purity criteria [1].

Application
Selection Property
Validation Focus
Stability-indicating HPLC method development
Co-elution resolution context
Peak identification and system suitability
LC-HRMS impurity profiling
Accurate mass fingerprint
Impurity confirmation in stressed samples
Forced degradation studies
Acid hydrolysis marker context
Degradation pathway mapping
Pharmacopoeial impurity qualification
Pharmacopoeial monograph context
Resolution from (23Z)-moxidectin per EP/USP

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


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